Unveiling Menin-MLL Inhibitor-22: A Technical Guide to its Discovery and Synthesis
Unveiling Menin-MLL Inhibitor-22: A Technical Guide to its Discovery and Synthesis
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of Menin-MLL inhibitor-22, a potent and selective small molecule targeting the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, hematology, and medicinal chemistry.
Menin-MLL inhibitor-22, also identified as compound C20, has emerged as a promising therapeutic candidate for acute leukemias harboring MLL rearrangements.[1] The interaction between menin and the MLL fusion proteins is a critical driver of leukemogenesis, primarily through the sustained expression of downstream target genes such as HOXA9 and MEIS1.[2][3] Inhibiting this interaction presents a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1]
Core Discovery and Biological Activity
Menin-MLL inhibitor-22 was discovered through a strategic medicinal chemistry effort aimed at introducing hydrophilic groups to a pyrido[3,2-d]pyrimidine scaffold to improve both binding affinity and physicochemical properties.[1] This approach led to the identification of compound C20, which demonstrated a strong binding affinity for the menin protein and potent inhibition of cancer cell growth, particularly in MLL-rearranged leukemia cell lines.[1]
Quantitative Biological Data
The biological activity of Menin-MLL inhibitor-22 has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Condition |
| Menin-MLL Binding IC50 | 7 nM | Fluorescence Polarization Assay |
| MV4;11 Cell Growth IC50 | 0.3 µM | Human MLL-rearranged leukemia cell line |
| MOLM-13 Cell Growth IC50 | Not specified in provided context | Human MLL-rearranged leukemia cell line |
| Kasumi-1 Cell Growth IC50 | > 10 µM | MLL wild-type leukemia cell line (selectivity) |
| HL-60 Cell Growth IC50 | > 10 µM | MLL wild-type leukemia cell line (selectivity) |
Table 1: In Vitro Potency and Selectivity of Menin-MLL Inhibitor-22.
| Pharmacokinetic Parameter | Species | Value & Unit | Dosing Route |
| Bioavailability (F) | Rat | Acceptable (value not specified) | Oral (p.o.) |
| Liver Microsome Stability | Rat, Human | Good stability, low clearance | N/A |
Table 2: Pharmacokinetic Profile of Menin-MLL Inhibitor-22.
| Xenograft Model | Dosing Regimen | Outcome |
| MV4;11 Subcutaneous | 6 mg/kg and 30 mg/kg, p.o., every other day for 16 days | Potent antitumor activity, reduced tumor volume |
Table 3: In Vivo Efficacy of Menin-MLL Inhibitor-22.
Synthesis of Menin-MLL Inhibitor-22 (Compound C20)
The chemical synthesis of Menin-MLL inhibitor-22 (CAS 2851841-61-5) is a multi-step process. The full, detailed synthesis protocol is available in the supporting information of the primary publication.[1] The general synthetic scheme involves the construction of the core pyrido[3,2-d]pyrimidine structure followed by the addition of the side chains that are crucial for its high-affinity binding to the menin pocket.
A detailed, step-by-step synthesis protocol is beyond the scope of this summary but can be found in the cited primary literature.[1]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction
This assay is used to determine the inhibitory constant (IC50) of compounds targeting the Menin-MLL interaction.
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Reagents and Materials :
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Recombinant human menin protein.
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A fluorescein-labeled peptide derived from MLL (e.g., FLSN-MLL4-43).[4]
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Assay Buffer: 50 mM Tris (pH 7.5), 50 mM NaCl, 1 mM TCEP.[4]
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Menin-MLL inhibitor-22 (or other test compounds) serially diluted in DMSO.
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384-well, low-volume, black, non-binding surface plates.
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A microplate reader capable of measuring fluorescence polarization.
-
-
Procedure :
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A pre-incubated complex of menin protein and the fluorescently labeled MLL peptide is prepared in the assay buffer.
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Varying concentrations of the test inhibitor are added to the wells containing the menin-MLL complex.
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The plate is incubated to allow the binding to reach equilibrium.
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Fluorescence polarization is measured using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for fluorescein).[5]
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The IC50 values are calculated by plotting the decrease in polarization as a function of the inhibitor concentration.
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MV4;11 Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of MLL-rearranged leukemia cells.
-
Reagents and Materials :
-
Procedure :
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MV4;11 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well).[7]
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Cells are treated with a range of concentrations of Menin-MLL inhibitor-22. A DMSO-only control is included.
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The plates are incubated for a specified period (e.g., 72 hours or 4 days).[7][8]
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The cell viability reagent is added to each well according to the manufacturer's instructions.
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The signal (luminescence, absorbance, or fluorescence) is measured with a microplate reader.
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The IC50 is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.
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Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1
This method is used to quantify the changes in the expression of MLL target genes following inhibitor treatment.
-
Reagents and Materials :
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MV4;11 cells treated with Menin-MLL inhibitor-22.
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RNA extraction kit.
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Reverse transcription kit for cDNA synthesis.
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qPCR master mix (e.g., SYBR Green or TaqMan).
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Primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB).
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A real-time PCR instrument.
-
-
Procedure :
-
Total RNA is extracted from both inhibitor-treated and control MV4;11 cells.
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The extracted RNA is reverse-transcribed into cDNA.
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The qPCR reaction is set up with the cDNA template, primers, and master mix.
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The reaction is run on a real-time PCR machine with appropriate cycling conditions.
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The relative expression of HOXA9 and MEIS1 is calculated using the ΔΔCt method, normalized to the housekeeping gene.
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Visualizing the Mechanism and Workflow
Diagrams created using the DOT language provide a clear visual representation of the signaling pathway and experimental processes.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia and the mechanism of action of Menin-MLL inhibitor-22.
Caption: The experimental workflow for the discovery and characterization of Menin-MLL inhibitor-22.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. kuraoncology.com [kuraoncology.com]
- 3. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 5. rsc.org [rsc.org]
- 6. elabscience.com [elabscience.com]
- 7. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
